3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde
Overview
Description
3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde is a chemical compound with the molecular formula C10H7ClN2O . It is used in the synthesis of (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one through Claisen–Schmidt condensation .
Synthesis Analysis
The synthesis of this compound involves the condensation of various acetophenones with 4-(1H-imidazol-1-yl)benzaldehyde . The synthesis process is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C10H7ClN2O/c11-9-5-8(6-14)1-2-10(9)13-4-3-12-7-13/h1-7H . The molecular weight of the compound is 206.63 g/mol .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be used in the synthesis of (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one through Claisen–Schmidt condensation .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 206.63 g/mol . The compound is stored under an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Synthesis of Biologically Active Compounds
One study developed a simple, novel, and efficient method for the synthesis of 4(5)-Chloro-imidazole-5(4)-carboxaldehyde derivatives, important precursors for preparing biologically active compounds. This chemistry is amenable to large-scale use and flexible enough to allow the preparation of analogs (Davood, Alipour, & Shafiee, 2008).
Development of Fluorescent Probes
Another study focused on the design of a ratiometric fluorescent probe for cysteine and homocysteine, demonstrating a large emission shift. This was achieved using a compound related to 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde, which upon reaction with cysteine or homocysteine, exhibited a significant hypsochromic shift in emission. This large emission wavelength shift enables the quantitative detection of Cys/Hcy, illustrating the compound's potential in biochemical sensing (Lin et al., 2008).
Chemical Synthesis Applications
The versatility of this compound is also demonstrated in its application as a precursor in the synthesis of trisubstituted imidazoles. A study showcased its use in a microwave-promoted, solvent-free, one-pot synthesis, catalyzed by a novel recyclable heterogeneous catalyst. This efficient synthesis method highlights the compound's utility in creating valuable heterocyclic structures (Naeimi & Aghaseyedkarimi, 2015).
Catalysis
Furthermore, the compound has been implicated in catalytic processes. For example, metal-organic frameworks with exposed Mn2+ coordination sites have been developed for the catalysis of various reactions, including those involving aldehydes and ketones. The selective catalytic activity demonstrates the compound's relevance in facilitating chemical transformations (Horike, Dincǎ, Tamaki, & Long, 2008).
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include 3-chloro-4-(1h-imidazol-1-yl)benzaldehyde, have been shown to have various biological activities .
Mode of Action
It’s known that imidazole derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Imidazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Imidazole derivatives have been associated with a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF ON SKIN: Wash with plenty of soap and water (P302 + P352) .
properties
IUPAC Name |
3-chloro-4-imidazol-1-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-5-8(6-14)1-2-10(9)13-4-3-12-7-13/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLOTOVVZIPPHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635246 | |
Record name | 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
870837-48-2 | |
Record name | 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870837-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.